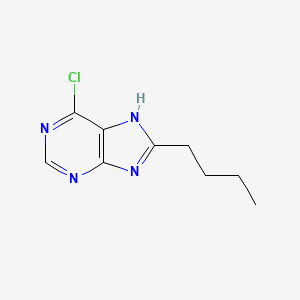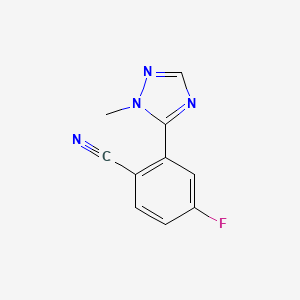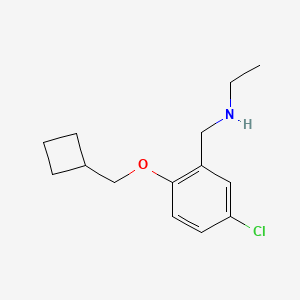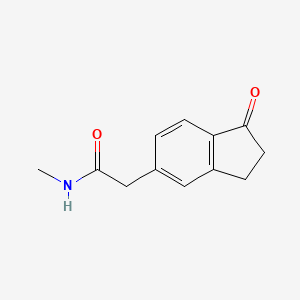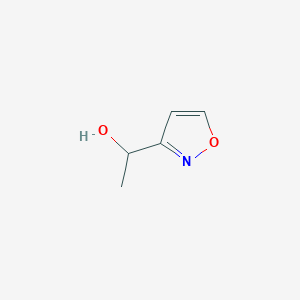
1-(isoxazol-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(isoxazol-3-yl)ethan-1-ol is a heterocyclic compound featuring an isoxazole ring substituted with an ethanol group at the third position Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions: 1-(isoxazol-3-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes, forming the isoxazole ring. This reaction is typically catalyzed by copper (I) or ruthenium (II) complexes . Another method involves the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine .
Industrial Production Methods: Industrial production of this compound often employs eco-friendly and metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of nitrile oxides and dipolarophiles in a (3 + 2) cycloaddition reaction .
化学反応の分析
Types of Reactions: 1-(isoxazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the isoxazole ring into other heterocyclic structures.
Substitution: Substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted isoxazole derivatives.
科学的研究の応用
1-(isoxazol-3-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用機序
The mechanism of action of 1-(isoxazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, it may inhibit the phosphorylation of certain proteins, leading to altered cellular signaling and therapeutic effects .
類似化合物との比較
1-(isoxazol-3-yl)ethan-1-ol can be compared with other similar compounds, such as:
Isoxazole: The parent compound with a similar ring structure but without the ethanol group.
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom, but with different substitution patterns.
Thiazole: A five-membered ring containing one sulfur and one nitrogen atom, exhibiting different chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
特性
分子式 |
C5H7NO2 |
|---|---|
分子量 |
113.11 g/mol |
IUPAC名 |
1-(1,2-oxazol-3-yl)ethanol |
InChI |
InChI=1S/C5H7NO2/c1-4(7)5-2-3-8-6-5/h2-4,7H,1H3 |
InChIキー |
OJSDNYAMXINJQD-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NOC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


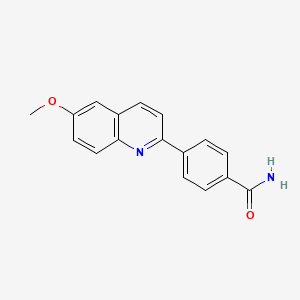
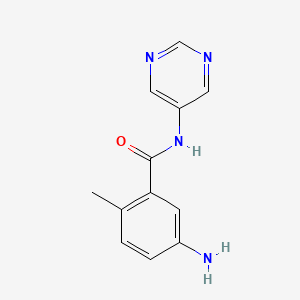
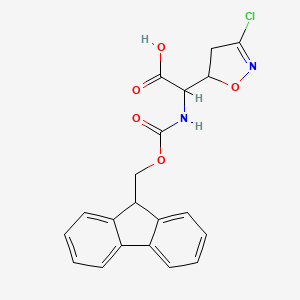
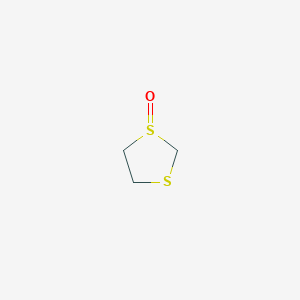
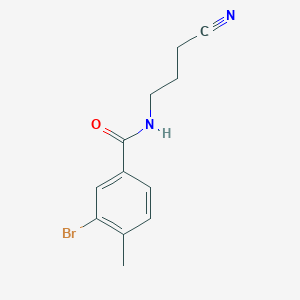
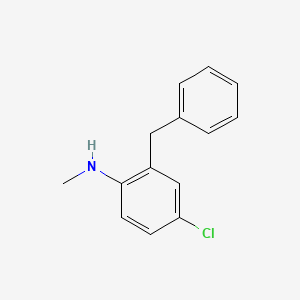
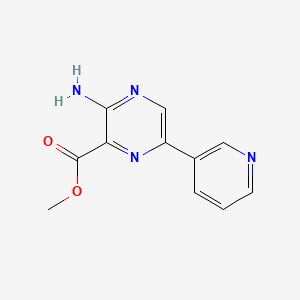
![3,4-Dimethoxy-N-[5-(phenyl)-pyridine-2-yl]benzenesulfonamide](/img/structure/B8291493.png)
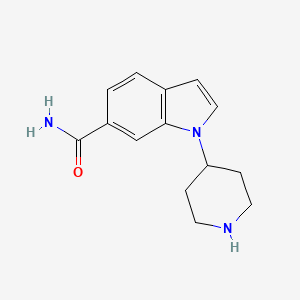
![Ethyl 2-[3-(2-thienyl)acrylamido]benzoate](/img/structure/B8291498.png)
